molecular formula C20H20INO4 B11485579 1-(2-Iodo-4,5-dimethoxybenzyl)-6,7-dimethoxyisoquinoline

1-(2-Iodo-4,5-dimethoxybenzyl)-6,7-dimethoxyisoquinoline

Cat. No.: B11485579
M. Wt: 465.3 g/mol
InChI Key: GJJRCPCGMDWUBH-UHFFFAOYSA-N
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Description

1-(2-Iodo-4,5-dimethoxybenzyl)-6,7-dimethoxyisoquinoline is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple methoxy groups and an iodine atom attached to a benzyl and isoquinoline framework. The presence of these functional groups makes it a valuable subject for research in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

The synthesis of 1-(2-Iodo-4,5-dimethoxybenzyl)-6,7-dimethoxyisoquinoline typically involves multi-step organic reactions. One common synthetic route includes the iodination of a dimethoxybenzyl precursor followed by a series of coupling reactions to form the isoquinoline ring. The reaction conditions often require the use of catalysts such as copper(I) salts and specific solvents to achieve high yields . Industrial production methods may involve optimization of these reactions to scale up the process while maintaining purity and efficiency.

Chemical Reactions Analysis

1-(2-Iodo-4,5-dimethoxybenzyl)-6,7-dimethoxyisoquinoline undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Iodo-4,5-dimethoxybenzyl)-6,7-dimethoxyisoquinoline has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-Iodo-4,5-dimethoxybenzyl)-6,7-dimethoxyisoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .

Comparison with Similar Compounds

Similar compounds to 1-(2-Iodo-4,5-dimethoxybenzyl)-6,7-dimethoxyisoquinoline include:

Properties

Molecular Formula

C20H20INO4

Molecular Weight

465.3 g/mol

IUPAC Name

1-[(2-iodo-4,5-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline

InChI

InChI=1S/C20H20INO4/c1-23-17-8-12-5-6-22-16(14(12)10-19(17)25-3)7-13-9-18(24-2)20(26-4)11-15(13)21/h5-6,8-11H,7H2,1-4H3

InChI Key

GJJRCPCGMDWUBH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=CN=C2CC3=CC(=C(C=C3I)OC)OC)OC

Origin of Product

United States

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